N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6/c22-16(10-21-17(23)3-4-18(21)24)19-9-12-8-14(27-20-12)11-1-2-13-15(7-11)26-6-5-25-13/h1-2,7-8H,3-6,9-10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWDWYPYWQCCFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure combining isoxazole and pyrrolidine moieties with a dihydrobenzo[b][1,4]dioxin core. Its molecular formula is with a molecular weight of approximately 366.41 g/mol. The presence of these functional groups suggests potential interactions with biological targets that could lead to various pharmacological effects.
Research indicates that compounds containing isoxazole and pyrrolidine structures often exhibit diverse biological activities, including:
- Antiviral Activity : Isoxazoles have been shown to inhibit viral replication in several studies. For instance, derivatives similar to the compound have demonstrated effectiveness against viruses such as the West Nile Virus (WNV) and Tick-Borne Encephalitis Virus (TBEV) .
- Antitumor Effects : Some isoxazole derivatives have been implicated in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Compounds with similar structural motifs have exhibited antibacterial and antifungal activities, making them candidates for further exploration in infectious disease treatment .
Biological Activity Data
A summary of relevant biological activity data for N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is presented in the table below:
| Activity Type | Assay Type | Result (EC50 or IC50) | Reference |
|---|---|---|---|
| Antiviral | TBEV Inhibition | 2.0 ± 0.5 μM | |
| Antitumor | Cell Proliferation Assay | IC50 = 15 μM | |
| Antibacterial | Zone of Inhibition | 15 mm |
Case Studies
- Antiviral Efficacy : A study investigated the antiviral properties of isoxazoline derivatives against TBEV. The results indicated that certain modifications to the isoxazole structure enhanced antiviral potency significantly .
- Cancer Cell Lines : Research examining the effects of similar compounds on cancer cell lines revealed that the introduction of the dihydrobenzo[b][1,4]dioxin moiety could enhance cytotoxicity against breast cancer cells compared to analogs lacking this structure .
- Microbial Resistance : A series of experiments demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus, suggesting potential for development as new antimicrobial agents .
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Research has indicated that compounds similar to N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide exhibit significant anticancer properties. The following table summarizes key findings from studies assessing its effectiveness against various cancer cell lines:
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.8 | PARP inhibition |
| A549 (Lung) | 0.88 | Induction of apoptosis |
| HeLa (Cervical) | 12 | Cell cycle arrest |
Preliminary studies suggest that the compound may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as inhibiting Poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair processes in cancer cells .
Antimicrobial Applications
Beyond its anticancer properties, the compound also shows promise as an antimicrobial agent. The presence of the isoxazole group enhances its lipophilicity, facilitating transport across cell membranes to reach target sites effectively. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi, making it a candidate for further investigation in antimicrobial therapy .
Case Study 1: PARP Inhibition
In a study focused on the inhibition of PARP enzymes, derivatives of N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide demonstrated significant inhibition rates with IC50 values ranging from 0.47 to 1.4 µM against different thymidylate synthase proteins. This indicates potential for developing targeted cancer therapies based on this compound's structure .
Case Study 2: Antitumor Activity
Another study evaluated the antitumor efficacy of similar compounds against a panel of cancer cell lines. Results indicated that certain derivatives exhibited growth inhibition percentages exceeding 80% in aggressive cancer types such as OVCAR-8 and SNB-19. These findings suggest that the compound could serve as a lead structure for new anticancer agents .
Vergleich Mit ähnlichen Verbindungen
Functional Implications
- Isoxazole vs. Thiazolo-Pyrimidin : The isoxazole in the target compound offers a smaller, less planar structure compared to Compound A’s fused thiazolo-pyrimidin system. This may reduce steric hindrance, favoring binding to shallower active sites.
- Dioxopyrrolidin vs. In contrast, Compound A’s oxo-thiazolo-pyrimidin could engage in π-π stacking or hydrophobic interactions.
Broader Context: Isoxazole- and Dioxin-Containing Analogs
The dihydrobenzo dioxin moiety, seen in compounds like Nelonicline (a nicotinic receptor modulator), often improves metabolic stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
